molecular formula C4HF7O B1329308 Heptafluorobutyraldehyde CAS No. 375-02-0

Heptafluorobutyraldehyde

Cat. No.: B1329308
CAS No.: 375-02-0
M. Wt: 198.04 g/mol
InChI Key: IQJZGNJYXIIMGP-UHFFFAOYSA-N
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Description

Heptafluorobutyraldehyde, also known as 2,2,3,3,4,4,4-heptafluorobutanal, is a fluorinated aldehyde with the molecular formula C4HF7O. This compound is characterized by the presence of seven fluorine atoms, making it highly electronegative and reactive. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Heptafluorobutyraldehyde is a fluorinated aliphatic compound

Mode of Action

It is known to be used as a cross-linking agent in the preparation of polymers , suggesting it may interact with its targets to form stable complexes.

Biochemical Pathways

Given its use as a cross-linking agent in polymer preparation , it may influence pathways related to polymer synthesis and degradation.

Result of Action

Given its use in polymer preparation , it may influence the physical properties of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobutyraldehyde can be synthesized through several methods. One common method involves the fluorination of butyraldehyde using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, this compound is often produced through the electrochemical fluorination of butyraldehyde. This process involves the use of an electrolytic cell where butyraldehyde is subjected to an electric current in the presence of a fluorine-containing electrolyte. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutyraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptafluorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield heptafluorobutanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Heptafluorobutyric acid.

    Reduction: Heptafluorobutanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Heptafluorobutyraldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds. Its high reactivity makes it valuable in organic synthesis and materials science.

    Biology: The compound is used in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.

    Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in the design of drugs with enhanced bioavailability and stability.

    Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Comparison with Similar Compounds

Heptafluorobutyraldehyde can be compared with other fluorinated aldehydes such as:

    Trifluoroacetaldehyde: Less fluorinated and less reactive compared to this compound.

    Pentafluoropropionaldehyde: Intermediate reactivity and electronegativity.

    Nonafluoropentanone: Higher fluorination but different functional group (ketone instead of aldehyde).

Uniqueness: this compound stands out due to its high degree of fluorination, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring highly reactive and stable fluorinated compounds.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZGNJYXIIMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CHO, C4HF7O
Record name Butanal, 2,2,3,3,4,4,4-heptafluoro-
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DSSTOX Substance ID

DTXSID10190946
Record name Perfluorobutyraldehyde
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Molecular Weight

198.04 g/mol
Source PubChem
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CAS No.

375-02-0
Record name 2,2,3,3,4,4,4-Heptafluorobutanal
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Record name Heptafluorobutyraldehyde
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Record name Perfluorobutyraldehyde
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Record name Heptafluorobutyraldehyde
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Synthesis routes and methods

Procedure details

A 3-necked round bottom flask fitted with dropping funnel, dry-ice condenser, and gas inlet was charged with 10% Pd/C(0.35 g) and cooled to 0° C. Triisopropylsilane (7.29 g, 46 mmol) was added, and CF3CF2CF2C(O)Cl (9.30 g, 40 mmol) was added dropwise over a 10 min period. The reactor was connected to a cold trap (-78° C.) while the mixture was stirred for 18 hr. Transfer from the trap and reaction vessel gave a total of 5.1 g (62%) of colorless liquid. 1H NMR (CD2Cl2): 9.62 (m). 19F NMR: -81.24 (t, J=8.3 Hz), -126.4 (quartet of doublets, Jq =8.3, Jd =3.2), -127.9 (s).
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Heptafluorobutyraldehyde used in porphyrin synthesis?

A: this compound serves as a key starting material for synthesizing 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin (TPFPP) []. This porphyrin, with its four heptafluoropropyl groups, exhibits enhanced stability for singlet oxygenation of alkenes and acts as a ligand in iron porphyrin complexes used for alkane oxidation with molecular oxygen []. The synthesis involves a condensation reaction between this compound and pyrrole, yielding a pyrrole derivative. This derivative then undergoes self-condensation and oxidation to form the final TPFPP molecule [].

Q2: What are the electron capture properties of this compound?

A: While the provided research paper [] focuses on porphyrin synthesis, a separate paper [] delves into the electron capture properties of this compound. Though the abstract lacks specifics, it highlights that the compound undergoes dissociative electron capture, a process where a molecule fragments upon capturing an electron []. This information suggests potential applications in areas like mass spectrometry or studies involving electron transfer reactions.

Q3: What are the solubility properties of 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin (TPFPP)?

A: TPFPP demonstrates solubility in a wide range of solvents. This includes polar protic and aprotic solvents like aqueous methanol and acetonitrile, hydrocarbons such as pentane and hexane, carbon tetrachloride, chlorofluorocarbons (CFCs), and even fluorous solvents like perfluorohexanes []. This diverse solubility profile makes TPFPP a versatile molecule for various chemical reactions and applications.

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